(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate
Overview
Description
(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzyloxyphenyl group, a dimethylamino group, and a bis(benzoyloxy)succinate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxyphenyl intermediate.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine under controlled conditions to introduce the dimethylamino group.
Formation of the Propanone Moiety: The resulting compound undergoes further reactions to form the propanone structure.
Coupling with Bis(benzoyloxy)succinate: Finally, the compound is coupled with (2R,3R)-2,3-bis(benzoyloxy)succinate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and dimethylamino groups.
Reduction: Reduction reactions can target the carbonyl group in the propanone moiety.
Substitution: The aromatic ring in the benzyloxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include benzoic acid derivatives and N-oxides.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Medically, the compound could be investigated for its potential pharmacological properties, such as its ability to interact with neurotransmitter systems or its role as a precursor for drug development.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one: Lacks the bis(benzoyloxy)succinate moiety.
®-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one: The enantiomer of the compound.
1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one: Without the stereochemistry specified.
Uniqueness
The presence of the (2R,3R)-2,3-bis(benzoyloxy)succinate moiety in the compound provides additional functional groups that can participate in various chemical reactions, making it more versatile compared to its analogs. This structural feature also potentially enhances its biological activity and specificity.
Conclusion
(S)-1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (2R,3R)-2,3-bis(benzoyloxy)succinate is a compound with significant potential in various scientific and industrial fields. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-2-methyl-1-(3-phenylmethoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.C18H14O8/c1-15(13-20(2)3)19(21)17-10-7-11-18(12-17)22-14-16-8-5-4-6-9-16;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h4-12,15H,13-14H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)/t15-;13-,14-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQOZGACLFHXMI-ODKFSYLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857021 | |
Record name | (2R,3R)-2,3-Bis(benzoyloxy)butanedioic acid--(2S)-1-[3-(benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004315-81-4 | |
Record name | (2R,3R)-2,3-Bis(benzoyloxy)butanedioic acid--(2S)-1-[3-(benzyloxy)phenyl]-3-(dimethylamino)-2-methylpropan-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)-1-(3-benzyloxyphenyl)-2S-methyl-1-propanone dibenzoyl tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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